![molecular formula C7H3ClF3NO3 B1402169 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene CAS No. 1404194-79-1](/img/structure/B1402169.png)
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene
Overview
Description
Synthesis Analysis
The preparation of this compound involves specific synthetic routes. One method could be the reaction of trichloromethoxybenzene with hydrogen fluoride in the presence of a suitable catalyst. The resulting product is 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene .
Chemical Reactions Analysis
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene can participate in nucleophilic substitution reactions. For instance, it may undergo displacement of the chlorine atom by nucleophiles such as dimethylamine . The presence of electron-withdrawing groups (like nitro) ortho and para to the chlorine enhances the rate of substitution. This suggests a mechanism involving initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate .
Scientific Research Applications
Copolymer Synthesis
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene and related compounds have been utilized in the synthesis of novel trisubstituted ethylenes for copolymerization with styrene. This process involves the preparation of halogen ring-disubstituted 2-methoxyethyl phenylcyanoacrylates and their subsequent copolymerization. These compounds have been synthesized via piperidine catalyzed Knoevenagel condensation and characterized for their potential applications in materials science (Abdelhamid et al., 2021).
Antimicrobial Agent Synthesis
Compounds structurally related to 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene have been synthesized and evaluated for their antimicrobial properties. The study involved the synthesis of novel compounds carrying fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring and assessing their efficacy against various microorganisms, showing promising antimicrobial activities (Liaras et al., 2011).
Catalyst and Mediator in Organic Synthesis
Certain fluorinated compounds, including those similar to 1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene, have been used as versatile mediators or catalysts in organic chemistry. They are notably valuable in electrophilic fluorination and other functionalizations of organic compounds, showcasing their utility in diverse chemical transformations (Stavber & Zupan, 2005).
Fluorination of Aromatic Substrates
Similar fluorine-bearing compounds have been employed for the efficient fluorination of aromatic substrates like benzene, chlorobenzene, nitrobenzene, and methoxybenzene. This process is crucial for creating fluorinated intermediates used in various chemical syntheses (Banks et al., 2003).
Future Directions
properties
IUPAC Name |
1-[chloro(difluoro)methoxy]-2-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO3/c8-7(10,11)15-6-2-1-4(12(13)14)3-5(6)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENXWZVEKODCJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001217307 | |
Record name | Benzene, 1-(chlorodifluoromethoxy)-2-fluoro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Chloro(difluoro)methoxy]-2-fluoro-4-nitro-benzene | |
CAS RN |
1404194-79-1 | |
Record name | Benzene, 1-(chlorodifluoromethoxy)-2-fluoro-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1404194-79-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-(chlorodifluoromethoxy)-2-fluoro-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001217307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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